2-(4-phenoxybenzoyl)benzoic acid
Overview
Description
2-(4-Phenoxybenzoyl)benzoic acid is an organic compound with the molecular formula C20H14O4. It is characterized by the presence of a phenoxy group attached to a benzoyl group, which is further connected to a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-phenoxybenzoyl)benzoic acid can be achieved through several methods. One common approach involves the oxidation of 4-phenoxyacetophenone using sodium hypochlorite as the oxidant and polyethylene glycol (PEG)-400 as the catalyst . Another method involves the reaction of diphenyl ether and dichloromethane in the presence of anhydrous aluminum trichloride, followed by the addition of acetic anhydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenoxybenzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Phenoxybenzoyl)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its ability to inhibit enzymes such as alpha-reductase isozymes.
Medicine: Investigated for its potential use in the treatment of diseases such as Buruli ulcer.
Industry: Employed in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-phenoxybenzoyl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it has been found to inhibit alpha-reductase isozymes, which play a role in the metabolism of steroids . The compound’s ability to modulate reactive oxygen species also contributes to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Phenoxybenzoic acid
- 4-Biphenylcarboxylic acid
- 4-Biphenylacetic acid
Uniqueness
2-(4-Phenoxybenzoyl)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-phenoxybenzoyl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c21-19(17-8-4-5-9-18(17)20(22)23)14-10-12-16(13-11-14)24-15-6-2-1-3-7-15/h1-13H,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGYASCXPKODLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353613 | |
Record name | 2-(4-phenoxybenzoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42797-21-7 | |
Record name | 2-(4-Phenoxybenzoyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42797-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-phenoxybenzoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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